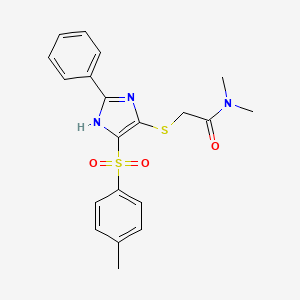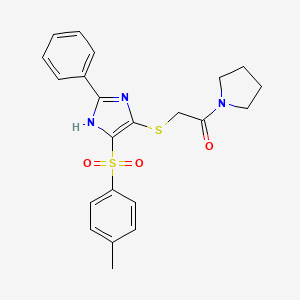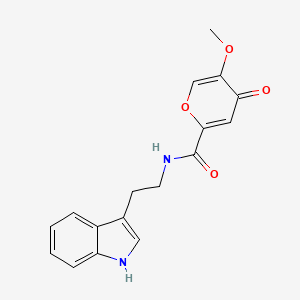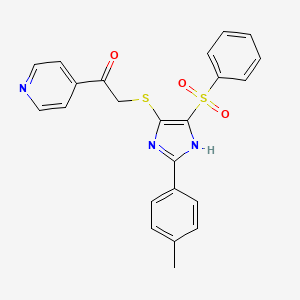
3-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one
説明
The compound “3-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one” is a type of organic compound . It is a pyridyl compound that inhibits the hedgehog signaling pathway and is useful in the treatment of hyperproliferative diseases and angiogenesis mediated diseases .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 392.4112 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., couldn’t be found from the available resources.作用機序
The mechanism of action of MPPC is not yet fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, MPPC has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and apoptosis of cancer cells. In addition, MPPC has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer development. This may explain its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
MPPC has been found to have several biochemical and physiological effects. In cancer cells, MPPC has been shown to induce cell cycle arrest and apoptosis. In addition, MPPC has been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. This may explain its anti-cancer effects. Furthermore, MPPC has been found to reduce the production of pro-inflammatory cytokines, which are involved in inflammation and immune response.
実験室実験の利点と制限
One of the main advantages of MPPC is its potential therapeutic effects against various diseases. In addition, MPPC is a small molecule that can easily penetrate cell membranes and reach its target site. However, one of the limitations of MPPC is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy. Furthermore, the mechanism of action of MPPC is not yet fully understood, which may limit its clinical application.
将来の方向性
There are several future directions for the research and development of MPPC. One of the potential directions is to improve its solubility and bioavailability through the development of novel drug delivery systems. In addition, further studies are needed to fully understand the mechanism of action of MPPC and its potential therapeutic effects against various diseases. Furthermore, the development of MPPC derivatives with improved efficacy and selectivity may also be a potential direction for future research.
科学的研究の応用
MPPC has been extensively studied for its potential therapeutic effects against various diseases. In cancer research, MPPC has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In addition, MPPC has been found to possess anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis. Furthermore, MPPC has shown neuroprotective effects and has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-32-19-8-6-17(7-9-19)21-10-11-23(27-26-21)28-12-14-29(15-13-28)24(30)20-16-18-4-2-3-5-22(18)33-25(20)31/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRGYLVAMSATDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide](/img/structure/B3204976.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-benzylacetamide](/img/structure/B3204982.png)

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3204993.png)

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3205005.png)

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B3205032.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3205067.png)

![6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3205080.png)